molecular formula C15H21NO5S B10889384 5-{[3-(Ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid

5-{[3-(Ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B10889384
M. Wt: 327.4 g/mol
InChI Key: JUJUXJTZKOXQFU-UHFFFAOYSA-N
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Description

5-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid is a complex organic compound with a molecular formula of C15H21NO5S and a molecular weight of 327.39594 g/mol This compound features a thienyl group, which is a sulfur-containing heterocycle, and an ethoxycarbonyl group, which is an ester functional group

Preparation Methods

The synthesis of 5-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thienyl derivative, followed by the introduction of the ethoxycarbonyl group through esterification. The final step often involves the formation of the amino acid derivative through amination and subsequent oxidation or reduction reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

5-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thienyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly those containing sulfur heterocycles.

    Biology: It may serve as a precursor for biologically active compounds, including potential pharmaceuticals.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism of action for each specific application.

Comparison with Similar Compounds

Similar compounds to 5-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid include other thienyl derivatives and amino acid esters These compounds may share similar chemical properties but differ in their specific functional groups or molecular structures

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

5-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H21NO5S/c1-4-10-9(3)22-14(13(10)15(20)21-5-2)16-11(17)7-6-8-12(18)19/h4-8H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

JUJUXJTZKOXQFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CCCC(=O)O)C

Origin of Product

United States

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